molecular formula C25H19ClN2O2 B11569402 (3E)-3-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one

(3E)-3-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11569402
M. Wt: 414.9 g/mol
InChI Key: XYHPRDFBLAXXBN-PXLXIMEGSA-N
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Description

(3E)-3-({1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a chlorophenoxyethyl group attached to an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps. One common route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Chlorophenoxyethyl Group: This step involves the reaction of the indole core with 4-chlorophenoxyethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Final Compound: The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone to form the desired compound under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3E)-3-({1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (3E)-3-({1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-({1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific structural features, such as the indole core and the chlorophenoxyethyl group

Properties

Molecular Formula

C25H19ClN2O2

Molecular Weight

414.9 g/mol

IUPAC Name

(3E)-3-[[1-[2-(4-chlorophenoxy)ethyl]indol-3-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C25H19ClN2O2/c26-18-9-11-19(12-10-18)30-14-13-28-16-17(20-5-2-4-8-24(20)28)15-22-21-6-1-3-7-23(21)27-25(22)29/h1-12,15-16H,13-14H2,(H,27,29)/b22-15+

InChI Key

XYHPRDFBLAXXBN-PXLXIMEGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C3=CN(C4=CC=CC=C43)CCOC5=CC=C(C=C5)Cl)/C(=O)N2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=C(C=C5)Cl)C(=O)N2

Origin of Product

United States

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